1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl-
Description
The compound 1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- features a piperazine ring linked to a propanol backbone. Key structural elements include:
- Alpha position: A conjugated ethenyl group bridging the propanol chain to a 1,3-benzodioxol-5-yl moiety, which is a methylenedioxy-substituted aromatic system known for enhancing metabolic stability and receptor binding in medicinal chemistry .
- Beta and 4-position methyl groups: These substituents likely influence steric hindrance and lipophilicity, modulating pharmacokinetic properties such as membrane permeability and metabolic resistance .
- Piperazine core: A flexible heterocyclic amine that facilitates interactions with biological targets, particularly serotonin (5-HT) and dopamine receptors, as seen in related N-arylpiperazine derivatives .
Properties
CAS No. |
66596-56-3 |
|---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4-methyl-5-(4-methylpiperazin-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C18H26N2O3/c1-14(12-20-9-7-19(2)8-10-20)16(21)5-3-15-4-6-17-18(11-15)23-13-22-17/h3-6,11,14,16,21H,7-10,12-13H2,1-2H3/b5-3+ |
InChI Key |
FMNSHZXQSOOADQ-HWKANZROSA-N |
Isomeric SMILES |
CC(CN1CCN(CC1)C)C(/C=C/C2=CC3=C(C=C2)OCO3)O |
Canonical SMILES |
CC(CN1CCN(CC1)C)C(C=CC2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
Preparation Methods
Hydroamination of Styrenes with Piperazine Derivatives
A highly efficient method involves the base-catalyzed hydroamination of styrenes bearing the benzodioxole group with benzylated piperazine derivatives. This reaction proceeds under mild conditions, often at room temperature, yielding N-(arylalkyl)piperazines which are key intermediates for the target compound.
- Reaction conditions: Base catalyst (e.g., potassium tert-butoxide), solvent (e.g., THF or DMF), room temperature.
- Advantages: High yield, mild conditions, tolerance to various functional groups.
- Reference: The Journal of Organic Chemistry (2003) describes this method as a practical route to synthesize biologically active arylpiperazines.
Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
For the introduction of aryl substituents such as the benzodioxolyl ethylene group, palladium-catalyzed Buchwald-Hartwig amination is a preferred method. This involves coupling a halogenated benzodioxole derivative with a protected piperazine.
- Typical reagents: 1-Boc-piperazine, 1-bromo-7-fluoro-naphthalene analogs (or benzodioxole bromides), Pd catalyst, ligand, base.
- Deprotection: Subsequent removal of Boc protecting groups with HCl gas or acid.
- Metal removal: Use of Si-thiol silica gel to reduce palladium contamination below 20 ppm.
- Reference: Synthetic Communications (2011) reports this as an efficient route for piperazine derivatives.
Carbonylation and Aminocarbonylation Reactions
Following hydroamination or cross-coupling, carbonylation reactions can be employed to introduce carbonyl functionalities adjacent to the piperazine nitrogen atoms, enhancing biological activity.
- Catalysts: Palladium complexes.
- Substrates: Haloarenes or heteroaryl halides.
- Outcome: Formation of amides or ketones on the piperazine ring.
- Reference: The Journal of Organic Chemistry (2003) details this catalytic step as part of a three-step synthesis of CNS-active compounds.
Methylation and Functional Group Modifications
Methyl groups at the beta and 4-positions of the piperazine ring can be introduced via selective alkylation reactions using methyl halides or methylating agents under controlled conditions.
- Reagents: Methyl iodide or dimethyl sulfate.
- Conditions: Base (e.g., sodium hydride), aprotic solvent.
- Selectivity: Controlled by protecting groups or steric hindrance.
- Reference: General synthetic organic chemistry protocols for piperazine derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
- The hydroamination step is notable for its mild conditions and high functional group tolerance, making it suitable for sensitive benzodioxole derivatives.
- Palladium-catalyzed cross-coupling reactions provide a versatile and scalable approach to install complex aryl groups on piperazine rings.
- Efficient removal of palladium residues is critical for pharmaceutical applications, achievable by silica-supported thiol scavengers.
- The combination of these methods allows for the synthesis of diverse derivatives with potential biological activity, including antimicrobial and CNS-active properties.
- The synthetic routes avoid orthogonal protection strategies where possible, simplifying the process and improving overall yields.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, reduction may produce alkanes or amines, and substitution reactions may result in a wide range of functionalized derivatives.
Scientific Research Applications
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related analogues, emphasizing substituent effects and inferred pharmacological profiles:
Key Observations
Substituent Impact on Bioactivity :
- The 1,3-benzodioxol group (target compound and ) enhances aromatic interactions and metabolic stability compared to simpler aryl groups (e.g., chlorophenyl in ). This moiety is associated with improved blood-brain barrier penetration in CNS-targeting drugs .
- Methyl groups at the beta and 4-positions (target compound) may reduce oxidative metabolism, extending half-life relative to unmethylated analogues like those in and .
Piperazine-Propanol Backbone Variations: Compounds with phenoxy or methoxyphenoxy substituents () exhibit higher solubility in polar solvents due to ether linkages, whereas the target compound’s ethenyl-benzodioxol system prioritizes lipophilicity for membrane interactions . Symmetrical derivatives () show balanced pharmacokinetics but may lack receptor specificity compared to asymmetrical designs like the target compound .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed 1,3-benzodioxol-ethenyl unit to a methylated piperazinepropanol intermediate, analogous to methods in and (e.g., acryloyl chloride reactions) . In contrast, N-arylpiperazines () are simpler to prepare via nucleophilic substitution, but their structural simplicity limits functional diversity .
Biological Activity
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- is a compound that belongs to the class of piperazine derivatives. Its structure includes a 1,3-benzodioxole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₂N₂O₃
- Molecular Weight : 196.22 g/mol
- CAS Number : 6974-61-4
The compound features a piperazine ring connected to a propanol group and a substituted benzodioxole structure, contributing to its potential pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing the benzodioxole structure exhibit various biological activities, including insecticidal, anti-inflammatory, and neuropharmacological effects. The following sections detail specific biological activities associated with 1-piperazinepropanol.
Insecticidal Activity
A study highlighted the potential of benzodioxole derivatives in controlling mosquito populations, particularly Aedes aegypti, which are vectors for several viral diseases. The compound demonstrated notable larvicidal activity with an LC50 value of approximately 28.9 μM and an LC90 value of 162.7 μM after 24 hours of exposure. These values indicate that while effective, its potency is lower than traditional insecticides like temephos (LC50 < 10.94 μM) .
Neuropharmacological Effects
The structural similarity of 1-piperazinepropanol to known psychoactive substances suggests potential neuropharmacological effects. Research on related piperazine derivatives has shown that they can interact with neurotransmitter systems, particularly serotonin and dopamine receptors. For example, studies on similar compounds have indicated their ability to modulate neurotransmission in animal models .
Case Studies
-
Larvicidal Efficacy Study :
- Objective : Evaluate the effectiveness of benzodioxole derivatives against mosquito larvae.
- Findings : Compound 4 (3,4-methylenedioxy cinnamic acid) showed significant larvicidal action without cytotoxicity in human cells at high concentrations (up to 5200 μM). Behavioral effects were mild in mice treated with high doses (2000 mg/kg), indicating a favorable safety profile .
-
Neurotransmitter Interaction Study :
- Objective : Investigate the interaction of piperazine derivatives with alpha-adrenoceptors.
- Findings : Compounds similar to 1-piperazinepropanol displayed blocking activity on pre- and postsynaptic alpha-adrenoceptors in isolated rat vas deferens, suggesting potential applications in managing conditions influenced by adrenergic signaling .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
